molecular formula C7H5ClN2S B1590310 4-Chlorobenzo[d]thiazol-5-amine CAS No. 70202-01-6

4-Chlorobenzo[d]thiazol-5-amine

Cat. No.: B1590310
CAS No.: 70202-01-6
M. Wt: 184.65 g/mol
InChI Key: LWYUPWQOLUAKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzo[d]thiazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution: Products include various substituted benzothiazoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrobenzothiazole derivatives.

Scientific Research Applications

4-Chlorobenzo[d]thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]thiazol-5-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 4-Chlorobenzo[d]thiazol-2-amine

Comparison: 4-Chlorobenzo[d]thiazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

4-chloro-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYUPWQOLUAKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499826
Record name 4-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70202-01-6
Record name 4-Chloro-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzo[d]thiazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzo[d]thiazol-5-amine
Reactant of Route 3
4-Chlorobenzo[d]thiazol-5-amine
Reactant of Route 4
4-Chlorobenzo[d]thiazol-5-amine
Reactant of Route 5
4-Chlorobenzo[d]thiazol-5-amine
Reactant of Route 6
4-Chlorobenzo[d]thiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.